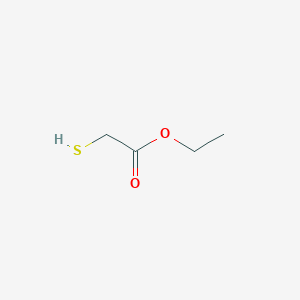

Ethyl thioglycolate

Übersicht

Beschreibung

Ethyl thioglycolate (C₄H₈O₂S) is a sulfur-containing ester widely used in organic synthesis, materials science, and industrial applications. Its structure combines a thiol (-SH) group with an ethyl ester, enabling nucleophilic reactivity and participation in cross-coupling, cyclization, and surface functionalization reactions. Key applications include:

- Organic Synthesis: Intermediate in triazine, pyrimidine, and thiazolidinone syntheses ().

- Nanomaterials: Functionalization of Fe₃O₄@ZnS nanoparticles for heavy metal detection ().

- Mineral Processing: Selective inhibition of chalcopyrite in Cu-Mo flotation ().

- Cosmetics: Component in depilatory agents ().

Vorbereitungsmethoden

Catalytic Esterification Using Magnesium Perchlorate

The most efficient method for synthesizing ethyl thioglycolate, as detailed in CN101195596A , employs magnesium perchlorate (Mg(ClO₄)₂) as a catalyst and cyclohexane as a water-carrying agent. This approach achieves yields exceeding 98% under optimized conditions, offering significant advantages over conventional methods.

Reaction Mechanism and Conditions

The reaction follows a nucleophilic acyl substitution mechanism. Thioglycolic acid (HSCH₂COOH) reacts with excess ethanol (C₂H₅OH) in the presence of Mg(ClO₄)₂, which acts as a Lewis acid to polarize the carbonyl group, enhancing electrophilicity. Cyclohexane forms an azeotrope with water, enabling continuous removal of byproduct water via Dean-Stark distillation. This shifts the equilibrium toward ester formation.

Key Parameters:

-

Molar Ratio: A 1:1.5–1:2 molar ratio of thioglycolic acid to ethanol ensures excess alcohol drives the reaction to completion.

-

Catalyst Loading: 5–10% molar equivalent of Mg(ClO₄)₂ relative to thioglycolic acid optimizes reaction kinetics without side reactions.

-

Cyclohexane Volume: 50–60% of thioglycolic acid’s molar mass is used to efficiently remove water.

Work-up and Purification

Post-reaction, excess ethanol and cyclohexane are distilled under atmospheric pressure. The crude product is washed with distilled water to remove residual catalyst, followed by ether extraction. Drying with MgSO₄ and vacuum distillation (80–82°C at 1.3–1.35 kPa) yields pure this compound.

Example Data from Patent CN101195596A:

| Parameter | Example 1 | Example 2 | Example 4 |

|---|---|---|---|

| Thioglycolic Acid | 300 mmol | 300 mmol | 300 mmol |

| Ethanol | 450 mmol | 600 mmol | 600 mmol |

| Mg(ClO₄)₂ | 15 mmol | 15 mmol | 30 mmol |

| Cyclohexane Volume | 16 mL | 16 mL | 20 mL |

| Yield | 90% | 90% | 96% |

Increasing ethanol and catalyst loadings (Example 4) enhances yield to 96%, demonstrating the method’s scalability .

Traditional Acid-Catalyzed Esterification

Conventional methods use sulfuric acid (H₂SO₄) as a Brønsted acid catalyst. While cost-effective, these methods face limitations such as lower yields (70–85%), prolonged reaction times, and corrosive handling requirements.

Procedure and Challenges

Thioglycolic acid and ethanol are refluxed with concentrated H₂SO₄ (5–10 wt%). Water removal via azeotropic distillation (often with toluene) is less efficient than cyclohexane, necessitating longer reaction times (6–12 hours). Neutralization of residual acid post-reaction introduces salts, complicating purification.

Comparative Analysis:

| Aspect | Mg(ClO₄)₂ Method | H₂SO₄ Method |

|---|---|---|

| Yield | 90–98% | 70–85% |

| Reaction Time | 2–4 hours | 6–12 hours |

| Catalyst Toxicity | Oxidizing | Corrosive |

| Byproduct Management | Simplified | Complex |

The Mg(ClO₄)₂ method’s superiority lies in its rapid kinetics and streamlined work-up .

Emerging and Alternative Methods

Enzyme-Catalyzed Esterification

Lipases (e.g., Candida antarctica) offer eco-friendly catalysis under mild conditions (30–50°C). However, yields remain suboptimal (60–75%), and enzyme cost hinders industrial adoption.

Solvent-Free Microwave Synthesis

Microwave irradiation accelerates reactions by enhancing molecular collisions. Pilot studies report 80–88% yields in 1–2 hours, but scalability and safety concerns persist.

Data Synthesis and Recommendations

Optimal Method: The Mg(ClO₄)₂-catalyzed method is recommended for its high yield, short reaction time, and minimal waste. Industrial applications should prioritize catalyst recovery to reduce costs.

Future Directions:

-

Explore ionic liquids as green catalysts.

-

Investigate continuous-flow reactors for enhanced safety and efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

Ethyl thioglycolate undergoes oxidation to form disulfides or sulfonic acids, depending on reaction conditions.

-

Disulfide Formation :

This reaction occurs under mild oxidative conditions (e.g., air exposure) . -

Sulfonic Acid Formation :

Strong oxidizing agents (e.g., H₂O₂, KMnO₄) convert the thiol group to sulfonic acid (-SO₃H) .

Key Data :

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| Air (O₂) | Disulfide | 85% | RT, 24 hrs |

| H₂O₂ | Sulfonic Acid | 72% | 60°C, acidic |

Reduction Reactions

The thiol group can be reduced to a thiolate or participate in redox reactions:

Nucleophilic Substitution

This compound reacts with nucleophiles (e.g., amines, alcohols) via Sₙ2 mechanisms:

Cyclization Reactions

This compound participates in tandem cyclization to form heterocyclic compounds:

-

Synthesis of 4H-Thiazolo[3,2-a] triazin-6(7H)-ones :

Reacting with aldehydes and dicyandiamide in acetic acid yields thiazolo-triazines .

Reaction Conditions :

| Component | Molar Ratio | Catalyst | Temp. | Yield |

|---|---|---|---|---|

| This compound : Aldehyde : Dicyandiamide | 1:1:1 | NH₄OAc | Reflux | 90–98% |

Polymerization Initiation

This compound acts as a chain-transfer agent in radical polymerization:

-

Styrene Polymerization :

Thermal reaction with styrene initiates termolecular polymerization, forming polystyrene with controlled molecular weight .

Kinetic Data :

| Initiator | Temp. | Solvent | Rate Constant (k) |

|---|---|---|---|

| This compound | 100°C | Toluene |

Coordination Chemistry

The thiol group binds to metal ions, forming complexes:

-

Pb²⁺ Coordination :

this compound passivates lead in perovskite films via bidentate binding (Pb-S and Pb-O interactions), enhancing material stability .

Ester Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to thioglycolic acid:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes to release toxic gases (H₂S, CO) .

Wissenschaftliche Forschungsanwendungen

Ethyl thioglycolate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl thioglycolate involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to break disulfide bonds in proteins, leading to changes in their structure and function. In the context of hair treatment products, this property is utilized to break the disulfide bonds in hair, allowing it to be reshaped or removed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thioglycolates

Structural and Reactivity Differences

Thioglycolates vary by their alkyl/functional groups, influencing solubility, stability, and reactivity:

Application-Specific Performance

Nanoparticle Functionalization

- This compound forms stable thiolate bonds with ZnS in Fe₃O₄@ZnS nanoparticles, confirmed by FT-IR (disappearance of -SH peak at 2500–2600 cm⁻¹) and TGA (22% mass loss due to decomposition) ().

- Longer alkyl chains (e.g., isopropyl) may reduce binding efficiency due to steric effects, while methyl derivatives could offer faster kinetics.

Mineral Flotation

- This compound selectively adsorbs on chalcopyrite via C=O and -COOH groups, achieving Cu-Mo separation ().

- Methyl analogs may exhibit weaker adsorption due to shorter chain length, reducing inhibition efficacy.

Cosmetics

- This compound penetrates skin but is less volatile than methyl derivatives ().

- Ammonium thioglycolate (salt form) is water-soluble and degrades EtG in hair treatments ().

Data Table: Comparative Properties

| Property | This compound | Mthis compound | tert-Butyl Thioglycolate | Ammonium Thioglycolate |

|---|---|---|---|---|

| Molecular Weight | 136.17 g/mol | 122.14 g/mol | 176.25 g/mol | 139.18 g/mol |

| Boiling Point | 155–160°C | 144–146°C | 215–220°C | Decomposes |

| Hydrolysis Stability | Low | Moderate | High | Low |

| Key Application | Nanoparticles, Cu-Mo flotation | Derivatization, cyclization | High-purity syntheses | Hair perm solutions |

Biologische Aktivität

Ethyl thioglycolate (ETG), a thiol compound with the chemical formula CHOS, is recognized for its diverse biological activities and applications in various fields, including cosmetics, pharmaceuticals, and agriculture. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an ester derivative of thioglycolic acid. Its structure comprises a thiol group (-SH) attached to a carboxylic acid moiety, which contributes to its reactivity and biological effects. The compound is typically used for its ability to reduce disulfide bonds in proteins, making it valuable in cosmetic formulations for hair treatments and skin care products.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a potential candidate for use in preservatives and disinfectants.

- Cytotoxic Effects : Research indicates that ETG can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

- Skin Irritation and Sensitization : While utilized in cosmetics, this compound can cause skin irritation and allergic reactions in sensitive individuals.

Toxicological Profile

The toxicological assessment of this compound reveals significant insights into its safety profile:

- Acute Toxicity : In animal studies, the acute oral toxicity of this compound has been evaluated with varying results depending on dosage. For instance, the LD50 (lethal dose for 50% of the population) ranges from 35 to 142 mg/kg body weight for related compounds like ammonium mercaptoacetate .

- Dermal Absorption : this compound is rapidly absorbed through the skin, leading to systemic toxicity in experimental models. This highlights the need for caution when handling products containing this compound .

Case Studies

- Human Exposure Incidents : A case report documented severe skin injuries following accidental exposure to thioglycolic acid (related to this compound). The patient experienced second-degree burns and corneal damage after contact with the compound .

- Animal Studies : Experimental studies have demonstrated significant eye and skin lesions upon direct contact with this compound. In one study involving rabbits, dermal application resulted in varying degrees of toxicity depending on concentration and exposure duration .

Research Findings

Recent research has further elucidated the biological mechanisms underlying the effects of this compound:

- Cytotoxic Mechanisms : A study investigating the cytotoxic effects of ETG on cancer cell lines found that it induces apoptosis through oxidative stress pathways. This suggests potential therapeutic applications in oncology .

- Developmental Toxicity : Investigations into developmental toxicity revealed that while this compound does not exhibit teratogenic effects at low doses, higher concentrations may pose risks during gestation .

Table 1: Summary of Toxicity Studies on this compound

| Study Type | Organism | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral Gavage | Wistar Rats | 35-142 | Hair loss, lung discoloration |

| Dermal Exposure | Rabbits | 330-660 | Dermal necrosis |

| Inhalation | Rats | Not specified | Respiratory distress observed |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 2.0 mg/mL |

Q & A

Q. (Basic) What are the established methods for synthesizing ethyl thioglycolate, and how do reaction conditions influence product yield and purity?

This compound is synthesized via esterification of thioglycolic acid with ethanol, typically catalyzed by acid or base. Critical parameters include temperature (maintained at 90°C for optimal esterification), stoichiometric ratio of reactants, and catalyst selection (e.g., sodium acetate or triethylamine). Evidence from multi-step syntheses shows that solvent choice (aqueous vs. acetonitrile systems) significantly impacts reaction efficiency, with acetonitrile-based reactions achieving 85% yield under reflux conditions .

Q. (Basic) Which analytical techniques are most effective for characterizing this compound-functionalized nanomaterials?

Thermogravimetric analysis (TGA) is crucial for confirming surface functionalization, as demonstrated by comparing mass loss profiles of Fe₃O₄@ZnS nanoparticles before and after this compound conjugation. A 22% mass loss at 650°C specifically corresponds to this compound decomposition . Complementary techniques like FT-IR and XPS provide molecular-level confirmation of thiolate bonding, while Ellman's assay quantifies free thiol groups in solution-phase applications .

Q. (Advanced) How can researchers resolve contradictions in thermal stability data between this compound-coated nanoparticles and bulk compound analyses?

Discrepancies often arise from differential surface-to-volume ratios in nanoscale systems versus bulk materials. Controlled TGA experiments under inert atmospheres (e.g., nitrogen) with matched heating rates (5°C/min) enable direct comparison. Recent studies show nanoparticle coatings degrade at 650°C versus bulk thioglycolate decomposition at 200–300°C, attributed to quantum confinement effects stabilizing surface-bound molecules . Triangulation with DSC and isothermal TGA at 400°C for 2 hours clarifies decomposition kinetics .

Q. (Advanced) What experimental design considerations are critical when using this compound in native chemical ligation (NCL) for drug delivery systems?

Key factors include (1) optimizing pH (6.5–7.4) to balance thioester reactivity and protein stability; (2) using desalting columns to separate reaction byproducts like free this compound; and (3) employing Ellman's assay with 412 nm absorbance to quantify unreacted thiols. Studies demonstrate ≥23% crosslinking efficiency in HPMA copolymer micelles, though actual values may be higher due to volatile losses during purification . Parallel SEC-MALS analysis validates micelle integrity post-ligation .

Q. (Basic) What safety protocols are mandated for handling this compound in laboratory environments?

Due to its classification as a Category 6.1C toxicant (acute toxicity) and 6.3A/6.4A skin irritant, labs must implement fume hood use, nitrile glove protection, and emergency eyewash stations. Storage requires secondary containment in ventilated acid cabinets, separate from oxidizers. Regulatory guidelines from Hazardous Substances Notices specify spill management with vermiculite absorbents and prohibit aqueous flushing .

Q. (Advanced) How do researchers mitigate interference from this compound degradation products in fluorescence-based Ag⁺ detection assays?

Pre-treatment of Fe₃O₄@ZnS@this compound probes with 0.1M EDTA removes surface-bound Ag⁺ contaminants. Calibration curves constructed in AgNO₃-spiked deionized water (0–100 ppm) show linear response (R²=0.998) when accounting for thioglycolate oxidation byproducts via blank subtraction. XANES spectroscopy confirms probe specificity by identifying Ag-S coordination peaks at 3.8 Å .

Q. (Basic) What in vitro models are appropriate for preliminary toxicity screening of this compound derivatives?

OECD Guideline 439 recommends 3D human epidermal models (EpiDerm™) for skin corrosion testing, with thioglycolate exposure limited to 1% w/v. Parallel cytotoxicity assays in HaCaT keratinocytes using MTT reduction (24h exposure, IC₅₀ calculation) provide mechanistic data. Conflicting results between monolayer and 3D models require validation via OECD-accepted membrane barrier integrity tests (TEER ≥ 50 Ω·cm²) .

Q. (Advanced) What mechanistic insights explain this compound's dual role as a nucleophile and leaving group in heterocyclic synthesis?

Kinetic studies of sulfamidate ring-opening reactions reveal this compound's thiophilic activation of electrophilic centers (e.g., cyclic sulfamidates) via Sₙ2 pathways. The ethyl ester's moderate leaving group ability (pKa ~7.5) enables pH-controlled regioselectivity, achieving 98% ee in pyrazino-indole syntheses when paired with chiral auxiliaries. Computational DFT models correlate transition state stabilization with thioglycolate's α-effect nucleophilicity .

Key Distinctions :

- Basic questions focus on synthesis, safety, and standard characterization techniques.

- Advanced questions address complex applications (e.g., drug delivery, Ag⁺ detection), mechanistic studies, and resolution of experimental contradictions.

Eigenschaften

IUPAC Name |

ethyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-2-6-4(5)3-7/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRSNZAOAJRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049337 | |

| Record name | Acetic acid,mercapto-,ethylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | Ethyl 2-mercaptoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-51-8 | |

| Record name | Ethyl mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl thioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid,mercapto-,ethylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5SD8DD6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.